Cas no 89434-01-5 (1H-Indole-1-carboxylic acid, 4-bromo-3-(cyanomethyl)-, methyl ester)

1H-Indole-1-carboxylic acid, 4-bromo-3-(cyanomethyl)-, methyl ester structure
89434-01-5 structure
Product Name:1H-Indole-1-carboxylic acid, 4-bromo-3-(cyanomethyl)-, methyl ester
CAS No:89434-01-5
MF:C12H9BrN2O2
MW:293.116061925888
CID:601009
PubChem ID:13499079
Update Time:2025-04-19

1H-Indole-1-carboxylic acid, 4-bromo-3-(cyanomethyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxylic acid, 4-bromo-3-(cyanomethyl)-, methyl ester
    • methyl 4-bromo-3-(cyanomethyl)indole-1-carboxylate
    • 4-bromo-1-methoxycarbonyl-3-indoleacetonitrile
    • 89434-01-5
    • Methyl 4-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate
    • DTXSID10542289
    • Inchi: 1S/C12H9BrN2O2/c1-17-12(16)15-7-8(5-6-14)11-9(13)3-2-4-10(11)15/h2-4,7H,5H2,1H3
    • InChI Key: QLNAOKSQDONCTG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(CC#N)=CN2C(=O)OC

Computed Properties

  • Exact Mass: 291.98500
  • Monoisotopic Mass: 291.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 55.02000
  • LogP: 3.08438

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